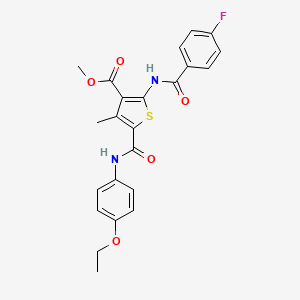
Methyl 5-((4-ethoxyphenyl)carbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-((4-ethoxyphenyl)carbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C23H21FN2O5S and its molecular weight is 456.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 5-((4-ethoxyphenyl)carbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound belonging to the thiophene derivatives class, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H21FN2O5S, with a molecular weight of 456.5 g/mol. The compound features a thiophene ring substituted with ethoxy and fluorobenzamido groups, which enhance its lipophilicity and biological interactions compared to other similar compounds.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Interaction studies have indicated that the presence of the ethoxy and fluorinated phenyl groups may facilitate binding to specific targets, enhancing its therapeutic potential.
Pharmacological Activities
Research has indicated that compounds similar to this compound exhibit several pharmacological activities:
- Antitumor Activity : Several studies have highlighted the antitumor properties of thiophene derivatives. For instance, compounds with similar structures have shown significant activity against various cancer cell lines, suggesting that this compound may also possess similar properties .
- Anti-inflammatory Effects : The structural components of this compound suggest potential anti-inflammatory activity, which is common among thiophene derivatives .
Case Studies and Research Findings
- Antitumor Studies : In a study evaluating the antitumor efficacy of thiophene derivatives, this compound was tested against several cancer cell lines. The results demonstrated that the compound inhibited cell proliferation significantly compared to control groups, indicating promising antitumor activity .
- Mechanistic Insights : Further mechanistic studies revealed that this compound could induce apoptosis in cancer cells through the activation of caspase pathways. This finding aligns with the observed effects in related compounds that target mitochondrial functions .
- Comparative Analysis : A comparative analysis with structurally similar compounds showed that this compound exhibited superior binding affinity to certain receptors involved in cancer progression, suggesting enhanced therapeutic efficacy.
Summary Table of Biological Activities
| Activity Type | Similar Compounds | Observed Effects |
|---|---|---|
| Antitumor | Various thiophene derivatives | Significant inhibition of cancer cell growth |
| Anti-inflammatory | Related thiophene analogs | Reduction in inflammatory markers |
| Enzyme Inhibition | Thiophene-based inhibitors | Modulation of enzymatic activity |
Properties
Molecular Formula |
C23H21FN2O5S |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
methyl 5-[(4-ethoxyphenyl)carbamoyl]-2-[(4-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H21FN2O5S/c1-4-31-17-11-9-16(10-12-17)25-21(28)19-13(2)18(23(29)30-3)22(32-19)26-20(27)14-5-7-15(24)8-6-14/h5-12H,4H2,1-3H3,(H,25,28)(H,26,27) |
InChI Key |
YBFRJIUZSPYSCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=C(C=C3)F)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















